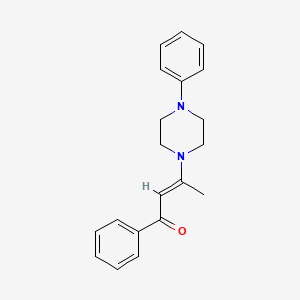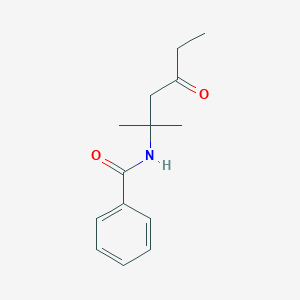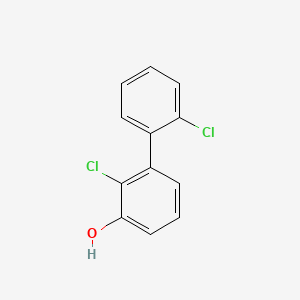![molecular formula C9H12ClHgN B14434837 Chloro{2-[(dimethylamino)methyl]phenyl}mercury CAS No. 79411-76-0](/img/structure/B14434837.png)
Chloro{2-[(dimethylamino)methyl]phenyl}mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{2-[(dimethylamino)methyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring with a dimethylamino methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{2-[(dimethylamino)methyl]phenyl}mercury typically involves the reaction of 2-[(dimethylamino)methyl]phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent purification steps are necessary to ensure the removal of any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Chloro{2-[(dimethylamino)methyl]phenyl}mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) species.
Reduction: Reduction reactions can convert the mercury(II) center back to mercury(I) or elemental mercury.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while substitution with a Grignard reagent could produce a new organomercury compound with a different substituent.
科学的研究の応用
Chloro{2-[(dimethylamino)methyl]phenyl}mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: It is employed in the development of materials with specific electronic or catalytic properties.
作用機序
The mechanism by which Chloro{2-[(dimethylamino)methyl]phenyl}mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways.
類似化合物との比較
Similar Compounds
Methylmercury chloride: Another organomercury compound with a simpler structure.
Phenylmercury acetate: Contains a phenyl group bonded to mercury, similar to Chloro{2-[(dimethylamino)methyl]phenyl}mercury.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the dimethylamino methyl substituent, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds and may confer specific properties useful in research and industrial applications.
特性
CAS番号 |
79411-76-0 |
|---|---|
分子式 |
C9H12ClHgN |
分子量 |
370.24 g/mol |
IUPAC名 |
chloro-[2-[(dimethylamino)methyl]phenyl]mercury |
InChI |
InChI=1S/C9H12N.ClH.Hg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q;;+1/p-1 |
InChIキー |
ZREJDIDDFFQROL-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC1=CC=CC=C1[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


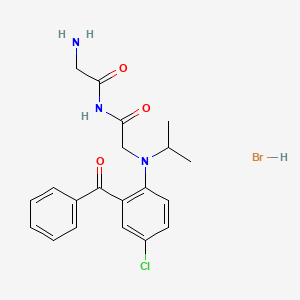
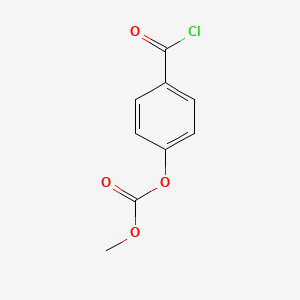

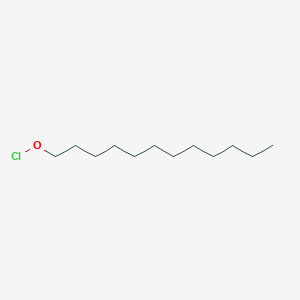

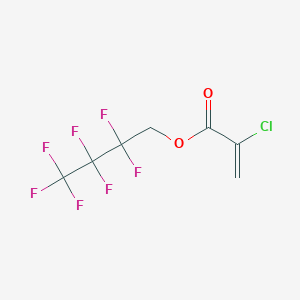
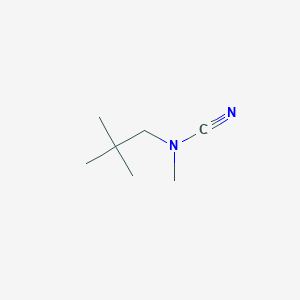
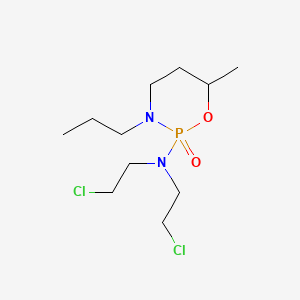
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)


